![molecular formula C21H20N6O2 B6458087 3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2549017-87-8](/img/structure/B6458087.png)
3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione” belongs to the class of pyridopyrimidines . Pyridopyrimidines are a group of heterocyclic compounds that have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidine derivatives involves various synthetic protocols . For instance, one method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . Another method involves an expeditious synthesis optimized by varying solvents, catalysts, and the use of microwave irradiation .Molecular Structure Analysis
Pyridopyrimidines have four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings, depending on where the nitrogen atom is located in pyridine . The pyridopyrimidine moiety is present in relevant drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridopyrimidine derivatives can include condensation, cyclization, and N-methylation . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Aplicaciones Científicas De Investigación
Anticancer Properties
The compound’s unique structure makes it an intriguing candidate for cancer research. Studies have shown that it exhibits promising activity against certain cancer cell lines, particularly breast cancer. Researchers are investigating its potential as a targeted therapy, akin to drugs like palbociclib .
PARP-1 Inhibition
Recent work has focused on synthesizing derivatives of this compound as potential inhibitors against PARP-1 (poly(ADP-ribose) polymerase-1). PARP-1 plays a crucial role in DNA repair, and inhibiting it can enhance the efficacy of cancer treatments. These derivatives are being evaluated for their inhibitory activity and anti-proliferative effects .
Anti-Inflammatory Applications
In another avenue of research, scientists have explored pyridopyrimidine derivatives for their anti-inflammatory properties. For instance, pyrazolo[4,3-d]pyrimidine analogs have demonstrated anti-inflammatory effects in cell-based assays. The incorporation of specific functional groups enhances their activity .
Antimicrobial and Antiviral Potential
The compound’s scaffold has also been associated with antimicrobial and antiviral activities. Researchers have investigated its effects against various pathogens, including bacteria, viruses, and parasites. These findings contribute to the development of novel therapeutic agents .
Other Applications
Beyond the mentioned fields, this compound has shown promise as a tyrosine kinase inhibitor , a calcium channel antagonist , and an agent with potential activity against rheumatoid arthritis . Its versatility underscores its relevance in multiple therapeutic contexts .
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing strategy for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with amino acids present in the active site of the enzyme . The presence of a pyrido[3,4-d]pyrimidine scaffold in the compound is crucial for these interactions .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to the arrest of cell division . This results in the inhibition of tumor cell proliferation . The compound’s interaction with CDK2 also induces apoptosis within the cells , further contributing to its anti-cancer effects.
Pharmacokinetics
The degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
The compound exhibits potent dual activity against the examined cell lines and CDK2 . It significantly inhibits the growth of the examined cell lines . Specifically, it shows superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Propiedades
IUPAC Name |
3-phenyl-1-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c28-19-13-26(21(29)27(19)16-4-2-1-3-5-16)15-7-10-25(11-8-15)20-17-6-9-22-12-18(17)23-14-24-20/h1-6,9,12,14-15H,7-8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBVYJLRLKZEOKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC5=C4C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)imidazolidine-2,4-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.